CID 78064593

Description

Historical Context and Discovery within Natural Product Chemistry

The period between the 1940s and 1960s is often referred to as the golden age of antibiotic discovery, yielding foundational drugs like penicillin, streptomycin, and vancomycin. sciengine.comnews-medical.net However, the subsequent decades saw a decline in the discovery of new antibiotic classes, while antimicrobial resistance (AMR) grew into a global health crisis. sciengine.compromegaconnections.com This challenge spurred researchers to explore novel sources for antibiotics.

Clovibactin (B11933462) was discovered by researchers at NovoBiotic Pharmaceuticals and Northeastern University. uu.nlnortheastern.edu It was isolated from a previously uncultured Gram-negative β-proteobacterium, Eleftheria terrae ssp. carolina, which was found in a sandy soil sample from North Carolina. news-medical.netuu.nl The ability to study this bacterium, and subsequently discover Clovibactin, was made possible by a specialized cultivation device known as the iChip, which allows for the growth of "bacterial dark matter"—the vast majority (around 99%) of microbial species that cannot be grown using standard laboratory techniques. news-medical.netuu.nl This approach bypasses the limitations of traditional screening methods and opens up a vast, untapped reservoir of natural products. news-medical.net

Academic Significance and Research Trajectory of CID 78064593

The academic significance of Clovibactin lies in its unique structure and multifaceted mechanism of action. news-medical.net It is a depsipeptide antibiotic that functions by blocking cell wall synthesis. nih.gov Unlike many antibiotics that target enzymes, Clovibactin binds directly to the pyrophosphate (PPi) moiety of multiple essential lipid precursors required for building the bacterial cell wall. news-medical.netnih.gov These precursors include C55PP (undecaprenyl pyrophosphate), Lipid II, and Lipid IIIWTA (wall teichoic acid). promegaconnections.comnih.gov

The binding mechanism is highly specific. Clovibactin molecules wrap around the pyrophosphate group in a cage-like structure, a feature that inspired its name, derived from the Greek word "Klouvi" for cage. promegaconnections.comdzif.de This interaction is stabilized by a hydrophobic interface. nih.gov A crucial aspect of its efficacy is that once bound to these precursors on the surface of a bacterial membrane, Clovibactin molecules self-assemble into large, stable supramolecular fibrils. promegaconnections.comnih.gov These fibrillar structures sequester the precursors, effectively preventing their use in cell wall construction and ultimately leading to cell lysis. news-medical.netnih.gov

This multi-target approach, which focuses on a conserved and essential part of the precursors, is believed to be the reason for the observed lack of detectable resistance development. sciengine.comnih.gov By targeting the immutable pyrophosphate anchor and not the variable parts of the molecules, Clovibactin circumvents common resistance mechanisms. promegaconnections.comnih.gov Research has shown it to be effective against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. nih.gov

Current Research Landscape and Unaddressed Challenges in this compound Studies

The discovery of Clovibactin has opened up several avenues for current and future research, though significant challenges remain. A primary hurdle is the large-scale production of the compound. nih.govindiatracker.in Its isolation from an unculturable bacterium is a complex process, making it difficult to produce the quantities needed for extensive preclinical and clinical studies. indiatracker.in To address this, researchers are actively working on the total chemical synthesis of Clovibactin and its analogues. acs.orgacs.org An improved, gram-scale synthesis of a key building block, Fmoc-(2R,3R)-3-hydroxyasparagine-OH, has been developed to facilitate these efforts. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies are underway to understand which parts of the molecule are essential for its antibiotic activity. acs.org An alanine (B10760859) scan, where individual amino acids are replaced with alanine, has revealed that several residues are important for its function. acs.org This research could lead to the design of more potent or more easily synthesized analogues. egms.de

While Clovibactin shows potent activity against Gram-positive bacteria, its effectiveness against Gram-negative pathogens is limited, likely due to the permeability barrier presented by their outer membrane. researchgate.netsciengine.com Overcoming this is a key challenge for future research. sciengine.com Further investigation is also needed to fully understand the structural details of how Clovibactin forms fibrils and how this contributes to its lytic activity, which appears to be mechanistically distinct from other antibiotics like teixobactin. news-medical.net Although Clovibactin offers immense promise, continued interdisciplinary research is essential to navigate the path from a promising laboratory discovery to a potential therapeutic agent. egms.deunimelb.edu.au

Structure

2D Structure

Properties

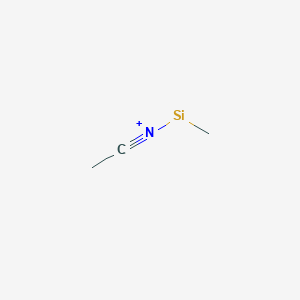

Molecular Formula |

C3H6NSi+ |

|---|---|

Molecular Weight |

84.17 g/mol |

InChI |

InChI=1S/C3H6NSi/c1-3-4-5-2/h1-2H3/q+1 |

InChI Key |

WYYOICVASCUKHB-UHFFFAOYSA-N |

Canonical SMILES |

CC#[N+][Si]C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis of Cid 78064593 and Its Analogues

Strategies for Total Chemical Synthesis of Clovibactin (B11933462) (CID 78064593)

The total synthesis of clovibactin has been a significant achievement in peptide chemistry, providing access to the natural product and confirming its stereochemical configuration. nih.govacs.org The synthetic approaches have been refined to improve efficiency and scale, allowing for more extensive biological evaluation and analogue development.

A critical component of clovibactin's structure is the rare amino acid (2R,3R)-3-hydroxyasparagine (d-Hyn). acs.org The initial synthesis of its Fmoc-protected form, a crucial building block for solid-phase peptide synthesis (SPPS), was a lengthy 13-step process. researchgate.net A more efficient, seven-step synthesis has since been developed, enabling its production on a gram scale. acs.orgresearchgate.net

The formation of the macrolactone ring in clovibactin is a pivotal step in its total synthesis. escholarship.org The general strategy employs a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase macrolactamization. acs.orgacs.org

The synthesis typically begins with the loading of the C-terminal amino acid of the ring, Fmoc-Leu-OH (position 7), onto a 2-chlorotrityl resin. acs.orgresearchgate.net The linear peptide chain is then assembled on the solid support through sequential coupling of the remaining amino acids (residues 6 through 1). acs.orgnih.gov The eighth residue is introduced via a Steglich esterification to the β-hydroxy group of the amino acid at position 5 (d-Hyn or a synthetic replacement). acs.orgnih.gov

Following the assembly of the linear precursor, the peptide is cleaved from the resin while the protecting groups remain, typically using a mild acid solution like 20% hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (CH₂Cl₂). acs.orgnih.gov This yields a protected peptide with a free carboxylic acid at one end and a free amino group at the other, primed for cyclization. The final macrolactonization is then performed in solution to form the characteristic ring structure of clovibactin. acs.orgacs.org

The initial discovery of clovibactin (formerly known as Novo29) left the stereochemistry of the hydroxyasparagine residue undetermined. acs.orgresearchgate.net To resolve this, a stereocontrolled synthesis was undertaken. The amino acid building blocks, Fmoc-(2R,3R)-hydroxyasparagine-OH and Fmoc-(2R,3S)-hydroxyasparagine-OH, were synthesized from (R,R)- and (S,S)-diethyl tartrate, respectively. acs.orgacs.org

These stereochemically defined building blocks were then used to synthesize two different versions of the peptide: (2R,3R)-hydroxyAsn-Novo29 and (2R,3S)-hydroxyAsn-Novo29. acs.org By comparing these synthetic peptides with the natural product using ¹H NMR spectroscopy, LC-MS analysis, and minimum inhibitory concentration (MIC) assays, it was definitively established that natural clovibactin contains the (2R,3R)-hydroxyasparagine stereoisomer. acs.orgacs.org This work not only confirmed the absolute stereochemistry of clovibactin but also demonstrated the high degree of stereocontrol achievable in its chemical synthesis.

Synthesis of Clovibactin (this compound) Analogues for Structure-Activity Relationship Investigations

The development of a robust synthetic platform for clovibactin has enabled the systematic investigation of its structure-activity relationships (SAR). By synthesizing a variety of analogues, researchers have been able to probe the importance of different structural features for its potent antibacterial activity. escholarship.orgnih.gov

To assess the importance of the macrolactone ring for biological activity, an acyclic analogue of clovibactin, named seco-clovibactin, was synthesized. escholarship.org This analogue retains the same amino acid sequence as the natural product but lacks the cyclic structure. Biological evaluation of seco-clovibactin revealed that it is completely inactive against all tested bacteria. escholarship.org This finding unequivocally demonstrates that the macrolactone ring is an essential structural feature for the antibiotic activity of clovibactin. acs.orgnih.gov

To explore the conformational requirements for activity and to potentially develop more potent or synthetically accessible analogues, various conformationally constrained derivatives of clovibactin have been prepared. acs.orgescholarship.org One key strategy has been the replacement of the rare d-Hyn residue with the commercially available amino acid D-threonine (d-Thr). acs.orgacs.org This substitution eliminates the need for a multi-step synthesis of the d-Hyn building block, facilitating the large-scale preparation of analogues. acs.orgacs.org The resulting analogue, d-Thr₅-clovibactin, retains moderate antibiotic activity. acs.orgescholarship.org

Further modifications have included the introduction of more hydrophobic residues to enhance interactions with the bacterial cell membrane. acs.orgnih.gov For instance, sequential replacement of leucines at positions 2, 7, and 8 with the more hydrophobic homologue cyclohexylalanine (Cha) in the d-Thr₅-clovibactin scaffold led to analogues with dramatically increased antibiotic activity. nih.govacs.org

Conversely, a backbone N-methylated analogue was synthesized to probe the importance of specific hydrogen bonding interactions. acs.org This analogue proved to be almost completely inactive, highlighting the critical role of the amide NH groups in the macrolactone ring for biological function. escholarship.orgnih.gov X-ray crystallography of some of these analogues has revealed that the macrolactone ring adopts a crown-like conformation that can bind anions, providing further insight into its mechanism of action. acs.orgescholarship.org

Unable to Generate Article on "this compound" Due to Lack of Publicly Available Information

An extensive search for the chemical compound designated as "this compound" has yielded no specific information that would allow for the creation of a scientifically accurate article based on the provided outline. Searches for this specific Compound ID across various chemical databases and scientific literature sources did not return a positive identification of its structure, properties, or synthesis.

The detailed outline requested information on advanced synthetic methodologies, including the synthesis of enantiomeric forms, backbone modifications, and site-directed analogues, as well as catalytic and sustainable chemistry approaches. However, without a known chemical structure for this compound, it is impossible to provide any of this information.

While general principles of chemical synthesis were retrieved, such as methods for enantioselective synthesis, N-methylation of peptide backbones, and sustainable catalytic processes, these could not be specifically applied to a compound for which no data exists. oaepublish.comnih.govelsevier.com For example, techniques like the use of chiral phosphoric acid catalysts for enantioselective reactions or multiple N-methylation to enhance peptide selectivity are well-documented for other molecules but cannot be speculatively attributed to an unknown compound. oaepublish.comnih.gov

Similarly, discussions on sustainable synthesis, such as the use of heterogeneous catalysts or green solvents, are broad fields of chemical research and cannot be detailed in the context of a specific, unidentified compound. rsc.orgrsc.orgle.ac.uk

It is possible that "this compound" is an incorrect identifier, a proprietary compound not listed in public databases, or a substance that has been withdrawn or has not yet been disclosed publicly. Without a valid chemical identity, the generation of the requested detailed and scientifically accurate article is not feasible.

Table of Compounds Mentioned in Search Context

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Cid 78064593

Fundamental Principles and Methodologies in SAR of Clovibactin (B11933462)

Experimental Approaches for SAR Derivation and Analysis (e.g., Alanine (B10760859) Scans)

A primary experimental strategy to probe the importance of individual amino acid residues in a peptide is the alanine scan . acs.org In this technique, each amino acid residue in the native peptide is systematically replaced with alanine, a small and non-functional amino acid. The resulting analogues are then tested for their biological activity. A significant loss of activity upon replacement indicates that the original residue is crucial for the peptide's function.

For Clovibactin, an alanine scan was instrumental in identifying the key residues essential for its antibiotic properties. acs.orgescholarship.org This method provides a direct correlation between the presence of a specific amino acid side chain and the observed biological effect.

Correlation of Molecular Structure with Biological Activity

The core principle of SAR is to establish a clear link between the three-dimensional arrangement of atoms in a molecule and its biological function. For Clovibactin, this involves understanding how its unique cyclic structure and the specific sequence of amino acids enable it to bind to its bacterial target, Lipid II, a precursor in cell wall synthesis. acs.org The interaction is thought to involve the formation of a "hydrophobic glove" by certain residues that envelops the pyrophosphate group of Lipid II. acs.orgescholarship.org The correlation of structure with activity is further refined by creating various analogues with targeted modifications and assessing their antibiotic potency. escholarship.org

Elucidation of Key Structural Determinants for Clovibactin's Biological Activity

Through detailed SAR studies, several key structural features of Clovibactin have been identified as being critical for its potent antibacterial action. These include specific amino acid residues, the cyclic nature of the peptide, and particular side-chain functionalities.

Significance of Specific Amino Acid Residues for Biological Function (e.g., Phe1, d-Leu2, Ser4, Leu7, Leu8)

Alanine scanning and other substitution studies have pinpointed several amino acid residues as being vital for the antibiotic activity of Clovibactin. acs.org The residues Phe1, d-Leu2, Ser4, Leu7, and Leu8 have been shown to be important for its function. acs.orgescholarship.org The hydrophobic side chains of Ala6, Leu7, and Leu8 are proposed to form a "hydrophobic glove" that interacts with the pyrophosphate group of its target. acs.orgescholarship.org Furthermore, Phe1 and d-Leu2 are also considered sensitive to replacement with alanine. escholarship.org

| Residue | Significance for Biological Activity | Proposed Role |

|---|---|---|

| Phe1 | Important | Sensitive to alanine replacement. escholarship.org |

| d-Leu2 | Important | Sensitive to alanine replacement. escholarship.org |

| Ser4 | Important | Contributes to the overall active conformation. acs.org |

| Leu7 | Important | Part of the "hydrophobic glove" that interacts with the target. acs.orgescholarship.org |

| Leu8 | Important | Part of the "hydrophobic glove" that interacts with the target. acs.orgescholarship.org |

Critical Role of the Macrolactone Ring System in Modulating Biological Activity

The cyclic structure of Clovibactin, specifically its macrolactone ring, is absolutely essential for its antibiotic activity. acs.org This was demonstrated by the synthesis of an acyclic analogue, seco-clovibactin, which was found to be completely inactive. escholarship.org The macrolactone ring constrains the peptide's conformation, likely pre-organizing it for binding to its target. rsc.org This constrained geometry reduces the entropic penalty upon binding, which can lead to increased affinity and selectivity. rsc.org X-ray crystallography has revealed that the macrolactone ring adopts a crown-like conformation that is capable of binding anions. escholarship.org

Influence of Side-Chain Modifications (e.g., d-Hyn5 amide group replacement) on Activity

No Public Data Available for Chemical Compound CID 78064593

Following a comprehensive search for the chemical compound designated as "this compound," it has been determined that there is no publicly available scientific literature, database entries, or research findings associated with this specific identifier. Consequently, the generation of an article detailing its Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought to elaborate on highly specific aspects of this compound, including the impact of its stereoisomerism, conformational flexibility, and backbone modifications on biological responses. Additionally, a quantitative analysis was requested, covering descriptor selection, the development of predictive QSAR models, and the interpretation of their mechanistic implications.

However, without foundational information on the compound's chemical structure, its biological targets, or any preliminary activity data, it is impossible to conduct or report on the sophisticated analyses required by the prompt. Scientific investigation into SAR and QSAR is contingent upon a pre-existing body of research that establishes the compound's basic properties and biological context.

It is possible that this compound is a proprietary compound, a newly synthesized molecule not yet described in published literature, or an identifier from a private database not accessible through public search domains. Until information regarding its fundamental chemical and biological characteristics becomes available, no scientifically accurate content can be generated for the specified topics.

Based on a comprehensive search for scientific literature, there is currently no publicly available information regarding the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) analyses, specifically including Group-Based QSAR (G-QSAR), for the chemical compound identified as this compound.

Therefore, it is not possible to generate an article on the "" with a subsection on "Group-Based QSAR (G-QSAR) Applications in this compound Fragment Analysis" as there is no scientific information on this topic.

Molecular Mechanisms of Action and Target Identification for Cid 78064593

Investigation of Molecular Recognition and Binding Events

The initial phase of characterizing a bioactive small molecule like CID 78064593 involves a detailed study of its molecular recognition and binding events. This provides foundational insights into the physical and chemical interactions that underpin its biological effects.

Characterization of Anion Binding and Resultant Conformational Changes

Many biologically active molecules exert their effects through interactions with anions, leading to significant conformational changes that can trigger downstream signaling pathways. Investigations into urea-based receptor systems have demonstrated that anionic guests can induce distinct conformational binding tendencies. nih.gov For this compound, a key area of investigation would be its potential to bind anions and the subsequent structural rearrangements. It is hypothesized that the macrolactone ring of this compound could adopt a "crown-like" conformation upon anion binding. This conformational flexibility can be a crucial determinant of its binding specificity and functional activity. nih.gov

Spectroscopic techniques would be employed to monitor these anion-dependent conformational changes. For instance, changes in the spectroscopic signature upon the addition of various anions could indicate a binding event and a shift in the molecule's conformation. nih.gov The reversibility of these guest-dependent conformations would also be a key aspect of the investigation, highlighting the dynamic nature of the molecular switching mechanism. nih.gov

Elucidation of Ligand-Receptor Interactions through Biophysical Methods

A variety of biophysical methods are essential for a detailed characterization of the interactions between a ligand, such as this compound, and its biological receptor. nih.govnih.gov These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the potency and specificity of the compound.

Due to the challenges in obtaining high-resolution crystallographic structures of some protein classes like G-protein coupled receptors (GPCRs), a combination of biophysical approaches is often necessary. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of this compound when bound to its target, providing insights into the key interacting residues. nih.gov Fluorescence Resonance Energy Transfer (FRET) experiments can be employed to measure distances and conformational changes in real-time, especially at physiologically relevant concentrations. nih.gov

Table 1: Illustrative Biophysical Methods for Studying this compound Interactions This table is for illustrative purposes to show the types of data that would be generated.

| Biophysical Method | Information Obtained | Potential Application to this compound |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Quantify the thermodynamic parameters of this compound binding to its target protein(s). |

| Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd) | Determine the kinetics of the interaction between this compound and its immobilized target. |

| Nuclear Magnetic Resonance (NMR) | 3D structure of the ligand-receptor complex, identification of binding site | Elucidate the precise binding mode of this compound and the conformational changes in both the ligand and the receptor. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-receptor complex | Provide a static snapshot of the binding interaction at an atomic level, guiding structure-based drug design. |

Identification and Validation of Cellular and Molecular Targets of this compound

Identifying the precise protein target or targets of a small molecule is a critical step that follows the initial characterization of its binding properties. nih.gov This process can be approached through several complementary strategies, including direct biochemical methods, genetic and genomic approaches, and computational inference. nih.govnih.gov

Direct Biochemical Methods for Target Elucidation

Direct biochemical methods, such as affinity purification, are powerful techniques for identifying the binding partners of a small molecule. nih.govnih.gov In this approach, this compound would be chemically modified to incorporate an affinity tag (e.g., biotin) without significantly altering its biological activity. This tagged molecule is then used as "bait" to pull down its interacting proteins from a cell lysate. The captured proteins are subsequently identified using mass spectrometry. nih.gov

One of the main advantages of this method is that it is based on the physical interaction between the small molecule and its target proteins, providing direct evidence of binding. nih.gov However, a significant challenge lies in ensuring that the chemical modification does not disrupt the compound's bioactivity or its binding to the target. nih.gov

Computational Inference in Molecular Target Prediction

Computational methods have become increasingly valuable in predicting the potential targets of small molecules, thereby guiding and prioritizing experimental validation. nih.govnih.gov These in silico approaches can be broadly categorized into structure-based and ligand-based methods. nih.gov

Structure-based methods would involve docking simulations of this compound against a library of known protein structures to predict potential binding partners. nih.gov Ligand-based approaches, on the other hand, compare the chemical structure of this compound to databases of compounds with known biological targets, inferring potential targets based on structural similarity. researchgate.net Network pharmacology is another computational tool that can help identify target proteins within complex disease pathways by analyzing protein-protein interactions. nih.gov While computational predictions require experimental validation, they can significantly narrow down the search space and accelerate the target identification process. chemrxiv.orgscienceopen.com

Table 2: Comparison of Target Identification Approaches for this compound This table is for illustrative purposes to show the types of data that would be generated.

| Approach | Principle | Advantages | Limitations |

| Direct Biochemical | Affinity-based pulldown of interacting proteins. nih.govnih.gov | Provides direct physical evidence of binding. nih.gov | Requires chemical modification of the compound; potential for non-specific binding. nih.gov |

| Genetic & Genomic | Identifies genes that modify cellular response to the compound. nih.govnih.gov | Does not require compound modification; provides functional context. nih.gov | Indirect method; may not identify the direct binding target. |

| Computational | Predicts targets based on structural or ligand similarity. nih.govnih.gov | High-throughput and cost-effective; can generate hypotheses. nih.gov | Predictions require experimental validation; accuracy can be variable. chemrxiv.org |

No Publicly Available Data on the Biological Pathways of this compound

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is no available research detailing the molecular mechanisms of action or the downstream biological pathways modulated by the chemical compound identified as "this compound".

Searches for this specific compound identifier in reputable scientific databases and scholarly articles did not yield any studies describing its biological activity, cellular targets, or its effects on signaling cascades or metabolic pathways. The lack of information prevents the creation of a scientifically accurate and detailed article as requested.

It is possible that this compound is an identifier for a compound that is still in the early stages of research and has not yet been characterized in published literature, or it may be an incorrect or obsolete identifier. Without any foundational research on its bioactivity, it is not possible to fulfill the request for an in-depth article on its downstream biological effects.

Advanced Computational and Theoretical Chemistry Studies on Cid 78064593

Molecular Dynamics Simulations and Conformational Landscape Analysis of CID 78064593

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations provide crucial insights into its dynamic behavior, flexibility, and the various shapes or "conformations" it can adopt.

The process begins with the generation of a three-dimensional model of this compound. This model is then placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, typically nanoseconds to microseconds.

Analysis of these trajectories allows for the mapping of the conformational landscape of this compound. nih.gov This landscape is a representation of all the possible stable and transient structures the molecule can assume, along with the energy associated with each conformation. Key findings from such analyses often reveal the most probable, low-energy conformations, which are likely to be the biologically active forms. For instance, a hypothetical conformational analysis of this compound might reveal two primary clusters of conformations, as detailed in the table below.

Table 1: Hypothetical Conformational Clusters of this compound from Molecular Dynamics Simulations

| Cluster ID | Population (%) | Average RMSD (Å) from Initial Structure | Key Dihedral Angle (degrees) | Description |

| Cluster A | 75% | 1.2 | -65° | A compact, folded conformation stabilized by intramolecular hydrogen bonds. |

| Cluster B | 25% | 2.8 | 170° | An extended, more flexible conformation, potentially important for binding to a target protein. |

Understanding this landscape is critical, as the transition between different conformations can be essential for the molecule's function, such as binding to a receptor or being metabolized by an enzyme. youtube.com

Quantum Chemistry Calculations for Electronic Structure and Reactivity

While MD simulations describe the classical motion of atoms, quantum chemistry calculations delve into the electronic structure of a molecule, providing a deeper understanding of its chemical properties and reactivity. nih.govnih.govnih.gov These calculations solve the Schrödinger equation for the molecule, offering a detailed picture of how electrons are distributed.

A key aspect of quantum chemistry analysis is the study of Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap , are fundamental indicators of a molecule's chemical reactivity and stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more reactive. For this compound, these parameters can be calculated using methods like Density Functional Theory (DFT). The results of such a hypothetical calculation are presented in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.8 eV | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of Chemical Reactivity and Stability |

| LUMO+1 | -0.5 eV | Second Lowest Unoccupied Molecular Orbital |

The locations of the HOMO and LUMO within the structure of this compound are also crucial. For example, if the LUMO is localized on a specific atom or functional group, that site is predicted to be the most susceptible to nucleophilic attack. In some cases, orbitals other than the LUMO, such as the LUMO+1, may be involved in chemical reactions.

In Silico Screening and Virtual Library Design for Novel this compound Analogues

With a computational model of this compound in hand, it becomes possible to design and evaluate novel, related compounds, known as analogues, through a process called in silico screening . This approach uses computational methods to rapidly assess large libraries of virtual compounds, saving significant time and resources compared to traditional laboratory synthesis and testing.

A virtual library of this compound analogues can be created by systematically modifying its chemical structure. For example, different functional groups can be added or substituted at various positions on the parent molecule. These virtual analogues are then screened against a biological target of interest, such as a protein receptor or enzyme. This screening is often performed using molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The results are typically ranked based on a scoring function that estimates the binding affinity.

This process allows researchers to identify which modifications to the structure of this compound are likely to improve its binding to the target, thus prioritizing the most promising candidates for synthesis and experimental validation.

Computational Prediction of Biological Activity Profiles and Molecular Interactions

Beyond interaction with a single target, computational tools can predict a broad spectrum of potential biological activities for a given compound. Platforms like PASS (Prediction of Activity Spectra for Substances) and Way2Drug use machine learning algorithms trained on vast databases of known chemical structures and their experimental activities.

By inputting the structure of this compound into such a system, a probable biological activity profile can be generated. This profile includes predictions for various therapeutic effects, mechanisms of action, and potential side effects. The predictions are typically presented with a probability score (Pa for probable activity and Pi for probable inactivity). A hypothetical prediction for this compound is shown below.

Table 3: Hypothetical Predicted Biological Activity Profile for this compound

| Predicted Activity | Pa (Probability to be Active) |

| Kinase Inhibitor | 0.852 |

| Antineoplastic | 0.789 |

| Anti-inflammatory | 0.654 |

| Cytochrome P450 Substrate | 0.531 |

These predictions, while not definitive, are invaluable for guiding preclinical research, helping to identify the most promising therapeutic applications for a new compound and to anticipate potential challenges.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Cid 78064593

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable in determining the three-dimensional arrangement of atoms within a molecule. For a compound such as CID 78064593, a multi-faceted spectroscopic approach is necessary to fully resolve its structural features, from the conformation of its core ring structure to its behavior in solution and its inherent chirality.

X-ray Crystallography for Macrolactone Ring Conformation Analysis

Further research is required to obtain X-ray crystallographic data for this compound to definitively determine the conformation of its macrolactone ring in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Specific NMR spectroscopic data for this compound is not currently available in the public domain. Such data would be crucial for determining the compound's structure and conformational dynamics in solution.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular dichroism spectroscopic analysis of this compound has not been reported. This technique would be instrumental in confirming the presence of chiral centers and understanding the molecule's stereochemistry.

Mass Spectrometry-Based Approaches for Characterization

Mass spectrometry offers unparalleled sensitivity and specificity for determining the elemental composition and structural components of a molecule. High-resolution and tandem mass spectrometry techniques are critical for piecing together the fragmentation patterns and obtaining a precise molecular weight.

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry for Fragmentation Analysis and Structural Elucidation

Detailed fragmentation analysis of this compound through collision-induced dissociation tandem mass spectrometry has yet to be published. This analysis would provide invaluable information regarding the connectivity of its constituent parts.

High-Resolution Mass Spectrometry for Precise Mass Determination

The precise mass of this compound as determined by high-resolution mass spectrometry is not documented in available scientific literature. This measurement is fundamental for confirming its elemental composition.

No Information Available for Compound this compound

Following a comprehensive search of chemical databases and scientific literature, no information has been found for the chemical compound identified as "this compound." This identifier does not correspond to a recognized substance in publicly available resources.

Consequently, it is not possible to provide an article on the "," as no data exists concerning its chemical properties, structure, or any analytical methods developed for its study.

It is recommended to verify the compound identifier for accuracy and potential alternative nomenclatures. Without a valid compound to serve as the subject, the requested detailed analysis of chromatographic separations, including HPLC, UPLC, and chiral chromatography, cannot be conducted.

Emerging Research Perspectives and Future Directions in Cid 78064593 Research

Rational Design and Synthesis of Next-Generation CID 78064593 Analogues with Enhanced Specificity

The rational design of next-generation analogues of a compound like this compound would be a critical step toward improving its therapeutic potential. This process begins with understanding the structure-activity relationships (SAR) of the parent molecule. researchgate.netnih.gov By identifying the key chemical features responsible for its biological activity, medicinal chemists can systematically modify the structure to enhance its specificity for its intended target. nih.govmdpi.com

Computational chemistry and molecular modeling would play a pivotal role in this process. schrodinger.com Techniques such as quantitative structure-activity relationship (QSAR) analysis could be employed to build models that predict the biological activity of novel analogues before they are synthesized. nih.gov This in silico approach accelerates the design-test-redesign cycle and reduces the resources required for discovering compounds with improved profiles. researchgate.net

The synthesis of these next-generation analogues would focus on creating a diverse library of related compounds. Each new molecule would be designed to probe specific interactions with the biological target, aiming to increase potency and reduce off-target effects. nih.govrsc.org The ultimate goal is to develop analogues with a superior therapeutic window, maximizing efficacy while minimizing potential side effects. nih.gov

Table 1: Hypothetical Strategy for Analogue Design

| Modification Strategy | Objective | Potential Outcome |

| Isosteric Replacement | Improve metabolic stability | Increased in vivo half-life |

| Conformational Constraint | Enhance binding affinity | Higher potency |

| Functional Group Alteration | Modulate solubility | Improved bioavailability |

| Chiral Resolution | Increase target specificity | Reduced off-target activity |

Exploration of Novel Mechanisms of Action for this compound in Diverse Biological Systems

Identifying the mechanism of action is fundamental to understanding the therapeutic potential and possible liabilities of any compound. nih.gov For this compound, this would involve a multi-pronged approach to elucidate how it exerts its effects at a molecular level. Target identification and validation are the first steps in this process, aiming to pinpoint the specific proteins or pathways with which the compound interacts. wjbphs.comnih.govnuvisan.com

A variety of experimental techniques could be employed. For instance, affinity chromatography using a labeled version of this compound could be used to isolate its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide direct evidence of molecular targets. nih.gov Genetic approaches, such as CRISPR/Cas9-based screening, could also identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products in its mechanism of action. nuvisan.comox.ac.uk

Exploring the effects of this compound in diverse biological systems, such as different cell types or model organisms, would be crucial for understanding the breadth of its activity and potential therapeutic applications. uconn.edu This could reveal novel mechanisms and indications beyond its initial intended use.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound

A systems-level understanding of a compound's effects can be achieved through the integration of multiple "omics" datasets. nih.govnih.govresearchgate.net For this compound, this would involve treating biological systems with the compound and then analyzing the global changes in genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.net

This multi-omics approach provides a holistic view of the cellular response to the compound, capturing the complex interplay between different biological layers. mdpi.com For example, transcriptomic analysis might reveal the upregulation of a specific signaling pathway, while proteomic data could confirm the increased expression of key proteins in that pathway. Metabolomic analysis could then show the downstream consequences on cellular metabolism.

Bioinformatic tools and computational models are essential for integrating and interpreting these large and complex datasets. researchgate.netmdpi.com The goal is to construct a comprehensive model of the compound's mechanism of action, from the initial molecular interaction to the ultimate physiological response. nih.gov

Table 2: Illustrative Multi-Omics Data Integration for Mechanistic Insight

| Omics Layer | Potential Data Generated | Inferred Mechanistic Insight |

| Transcriptomics | Differential gene expression profiles | Identification of affected signaling pathways |

| Proteomics | Changes in protein abundance and post-translational modifications | Pinpointing direct and indirect protein targets |

| Metabolomics | Alterations in metabolite concentrations | Understanding impact on cellular metabolism |

| Genomics | Identification of genetic markers associated with sensitivity | Elucidating patient-specific responses |

Development of High-Throughput Screening Platforms for Identifying this compound Modulators

High-throughput screening (HTS) is a powerful tool for discovering molecules that can modulate the activity of a target or pathway. ox.ac.uk In the context of this compound, HTS platforms could be developed to identify other small molecules that either enhance or inhibit its effects. istem.eumdpi.com This could lead to the discovery of combination therapies or tool compounds for further research.

The development of a robust HTS assay is the first step. nih.gov This assay should be sensitive, specific, and scalable to allow for the rapid screening of large compound libraries. drugtargetreview.com The assay could be cell-based, measuring a physiological response to this compound, or biochemical, directly measuring its interaction with its target.

Once a suitable assay is established, large libraries of chemical compounds can be screened to identify "hits" that modulate the activity of this compound. ox.ac.uk These hits would then undergo further validation and characterization to confirm their activity and determine their mechanism of action.

Application of Artificial Intelligence and Machine Learning in this compound Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. nih.govmdpi.com In the context of this compound research, these computational approaches could be applied in several ways. mdpi.com

ML models could be trained on existing SAR data to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. nih.govresearchgate.net AI could also be used to analyze multi-omics data to identify complex patterns and generate new hypotheses about the compound's mechanism of action. discoveryontarget.com

Furthermore, ML algorithms can be used to analyze data from HTS campaigns to identify novel modulators of this compound. mdpi.com By learning from the chemical structures of active and inactive compounds, these models can help to identify new chemical scaffolds with the desired activity. The integration of AI and ML into the research workflow has the potential to significantly accelerate the discovery and development of next-generation therapeutics based on the this compound scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.